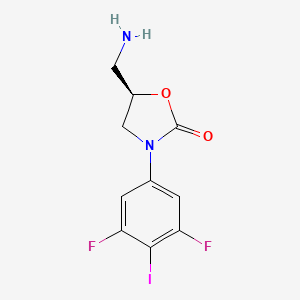
(5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine and iodine atoms in the phenyl ring can significantly influence the compound’s biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one typically involves several steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Aminomethyl Group: This step may involve the reaction of the oxazolidinone intermediate with formaldehyde and a suitable amine.
Halogenation of the Phenyl Ring:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the oxazolidinone ring or the halogenated phenyl ring, potentially leading to the removal of halogen atoms or the reduction of the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit antibacterial activity due to the presence of the oxazolidinone ring, which is known to inhibit bacterial protein synthesis. The halogenated phenyl ring can enhance its binding affinity to biological targets.
Medicine
In medicine, derivatives of oxazolidinones are used as antibiotics. The specific compound could be investigated for its potential to treat bacterial infections, particularly those resistant to other antibiotics.
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one likely involves the inhibition of bacterial protein synthesis. The oxazolidinone ring can bind to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. The halogenated phenyl ring may enhance this binding through additional interactions with the ribosomal RNA.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved potency and reduced side effects.
Uniqueness
(5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. These halogens can significantly influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Properties
CAS No. |
827628-43-3 |
|---|---|
Molecular Formula |
C10H9F2IN2O2 |
Molecular Weight |
354.09 g/mol |
IUPAC Name |
(5R)-5-(aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9F2IN2O2/c11-7-1-5(2-8(12)9(7)13)15-4-6(3-14)17-10(15)16/h1-2,6H,3-4,14H2/t6-/m1/s1 |
InChI Key |
BUZVWEVAESXFAW-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1C2=CC(=C(C(=C2)F)I)F)CN |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C(=C2)F)I)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)
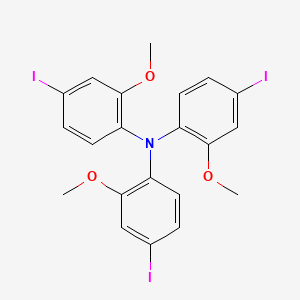
![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)
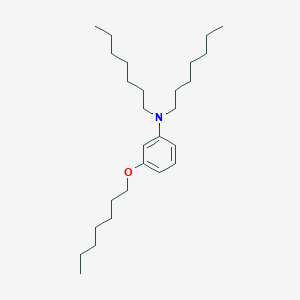
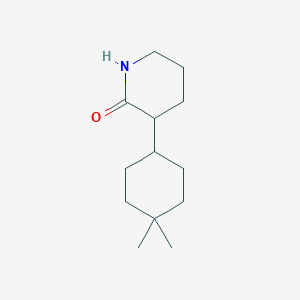
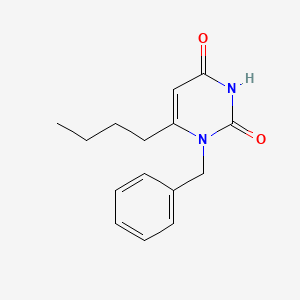
![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
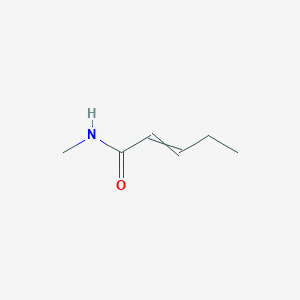
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
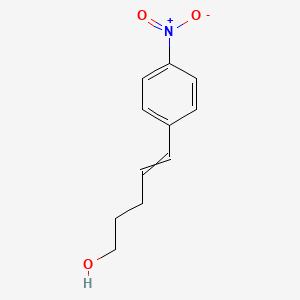
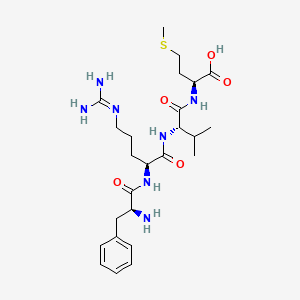
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
